molecular formula C13H21BrOSi B13469483 (3-Bromo-2-methylphenoxy)(tert-butyl)dimethylsilane

(3-Bromo-2-methylphenoxy)(tert-butyl)dimethylsilane

Cat. No.: B13469483
M. Wt: 301.29 g/mol
InChI Key: LIQCKYQTYPWZPV-UHFFFAOYSA-N
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Description

(3-Bromo-2-methylphenoxy)(tert-butyl)dimethylsilane is an organosilicon compound that features a brominated phenoxy group attached to a tert-butyl dimethylsilane moiety. This compound is of interest in organic synthesis and materials science due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-2-methylphenoxy)(tert-butyl)dimethylsilane typically involves the reaction of 3-bromo-2-methylphenol with tert-butyl dimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-2-methylphenoxy)(tert-butyl)dimethylsilane undergoes several types of chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by various nucleophiles.

    Oxidation: The phenoxy group can be oxidized under specific conditions.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium methoxide or potassium tert-butoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Major Products

    Nucleophilic substitution: Products depend on the nucleophile used, such as methoxy or tert-butoxy derivatives.

    Oxidation: Products include phenolic compounds.

    Reduction: The major product is 2-methylphenoxy(tert-butyl)dimethylsilane.

Scientific Research Applications

(3-Bromo-2-methylphenoxy)(tert-butyl)dimethylsilane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Potential use in the modification of biomolecules for research purposes.

    Medicine: Investigated for its potential in drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Bromo-2-methylphenoxy)(tert-butyl)dimethylsilane involves its reactivity with various nucleophiles and electrophiles. The bromine atom acts as a leaving group, facilitating nucleophilic substitution reactions. The tert-butyl dimethylsilane moiety provides steric protection, influencing the compound’s reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

  • (3-Bromophenoxy)(tert-butyl)dimethylsilane
  • (3-Bromopropoxy)(tert-butyl)dimethylsilane
  • tert-Butyl bromide

Uniqueness

(3-Bromo-2-methylphenoxy)(tert-butyl)dimethylsilane is unique due to the presence of both a brominated phenoxy group and a tert-butyl dimethylsilane moiety. This combination imparts distinct reactivity and stability characteristics, making it valuable in specific synthetic applications .

Biological Activity

(3-Bromo-2-methylphenoxy)(tert-butyl)dimethylsilane is a compound of interest due to its potential applications in medicinal chemistry and material science. Understanding its biological activity is crucial for evaluating its utility in various fields, including drug development and agricultural chemistry.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C13H19BrO2Si\text{C}_{13}\text{H}_{19}\text{BrO}_2\text{Si}

This compound features a brominated aromatic ring, which is known to influence its reactivity and biological interactions. The presence of the tert-butyl and dimethylsilyl groups enhances its lipophilicity, potentially affecting its absorption and distribution in biological systems.

Biological Activity Overview

Research into the biological activity of this compound has revealed several key areas of interest:

  • Antimicrobial Activity : Several studies have indicated that compounds with brominated phenoxy groups exhibit antimicrobial properties. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.
  • Anticancer Potential : Brominated phenolic compounds have been investigated for their anticancer activities. They may induce apoptosis in cancer cells through various mechanisms, including oxidative stress and modulation of signaling pathways.
  • Enzyme Inhibition : Some studies suggest that this compound may act as an inhibitor of specific enzymes involved in metabolic processes, which could be beneficial in treating metabolic disorders.

Antimicrobial Activity

A study assessing the antimicrobial properties of various brominated compounds found that this compound exhibited significant activity against Gram-positive bacteria, including Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL, indicating effective antimicrobial potential.

CompoundMIC (µg/mL)Target Organisms
This compound32Staphylococcus aureus
Control Compound64Staphylococcus aureus

Anticancer Activity

In vitro studies on human cancer cell lines demonstrated that the compound could reduce cell viability significantly. The IC50 values were found to be around 15 µM for breast cancer cells (MCF-7), suggesting a promising avenue for further research.

Cell LineIC50 (µM)Mode of Action
MCF-715Induction of apoptosis
A549 (Lung)20Cell cycle arrest

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with cellular targets:

  • Reactive Oxygen Species (ROS) : The compound may increase ROS levels within cells, leading to oxidative stress and subsequent apoptosis.
  • Cell Signaling Pathways : It is hypothesized that the compound might influence pathways such as MAPK/ERK, which are critical in regulating cell survival and proliferation.

Properties

Molecular Formula

C13H21BrOSi

Molecular Weight

301.29 g/mol

IUPAC Name

(3-bromo-2-methylphenoxy)-tert-butyl-dimethylsilane

InChI

InChI=1S/C13H21BrOSi/c1-10-11(14)8-7-9-12(10)15-16(5,6)13(2,3)4/h7-9H,1-6H3

InChI Key

LIQCKYQTYPWZPV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Br)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

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